molecular formula C11H15ClN4O B1481394 (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2097994-82-4

(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1481394
CAS RN: 2097994-82-4
M. Wt: 254.71 g/mol
InChI Key: NCMXHMTXIVYGRL-UHFFFAOYSA-N
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Description

Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, and color .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions involving the compound are studied to understand its reactivity. This can involve investigating how the compound reacts with different reagents, under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, are determined using a variety of experimental techniques .

Scientific Research Applications

Phosphodiesterase 10A Inhibition for Psychiatric Disorders

This compound has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various psychiatric disorders, including schizophrenia . The inhibition of PDE10A can modulate cAMP signaling pathways, offering a potential therapeutic strategy for treating symptoms associated with these conditions. The compound’s ability to reverse MK-801 induced stereotypy and hyperactivity in rats suggests its promise as an antipsychotic agent .

Fluorogenic Bioimaging

The structural analogs of this compound have been designed for use in fluorogenic bioimaging . These compounds can serve as fluorescent scaffolds, enabling the visualization of cellular processes without the need for washing steps. This application is particularly valuable in live-cell imaging, where minimal interference with cellular function is crucial .

Drug Discovery and Development

In drug discovery, the compound’s interactions with PDE10A have been characterized through crystallography, providing insights into the binding site and aiding in the rational design of new therapeutic agents . This information is invaluable for developing drugs with improved efficacy and reduced side effects.

Environmental Sensing Fluorogenicity

The compound’s analogs exhibit environment-sensing fluorogenicity, which is useful for detecting changes in hydrophobicity, viscosity, pH, and specific ion concentrations . These properties make it an excellent candidate for developing sensors that can monitor biological and chemical environments in real-time.

Molecular Modeling and QSAR Analysis

The compound’s interaction with PDE10A has been used to establish a quantitative structure-activity relationship (QSAR) model . This model helps predict the biological activity of similar compounds, facilitating the discovery of new drugs with desired properties.

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This can involve in vitro studies with purified proteins, in vivo studies in model organisms, or even clinical trials in humans .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. This can involve in vitro studies, animal studies, and in some cases, studies in humans .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, the current state of knowledge about the compound, and the availability of resources for research .

properties

IUPAC Name

(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(3-4-16(9)10)11(17)8-1-2-13-5-8/h6,8,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMXHMTXIVYGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCN3C(=NC=C3Cl)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone

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